2,2'-(3-Methoxy-1,2-phenylene)diethanol 2,2'-(3-Methoxy-1,2-phenylene)diethanol
Brand Name: Vulcanchem
CAS No.: 847199-04-6
VCID: VC8169179
InChI: InChI=1S/C11H16O3/c1-14-11-4-2-3-9(5-7-12)10(11)6-8-13/h2-4,12-13H,5-8H2,1H3
SMILES: COC1=CC=CC(=C1CCO)CCO
Molecular Formula: C11H16O3
Molecular Weight: 196.24 g/mol

2,2'-(3-Methoxy-1,2-phenylene)diethanol

CAS No.: 847199-04-6

Cat. No.: VC8169179

Molecular Formula: C11H16O3

Molecular Weight: 196.24 g/mol

* For research use only. Not for human or veterinary use.

2,2'-(3-Methoxy-1,2-phenylene)diethanol - 847199-04-6

Specification

CAS No. 847199-04-6
Molecular Formula C11H16O3
Molecular Weight 196.24 g/mol
IUPAC Name 2-[2-(2-hydroxyethyl)-3-methoxyphenyl]ethanol
Standard InChI InChI=1S/C11H16O3/c1-14-11-4-2-3-9(5-7-12)10(11)6-8-13/h2-4,12-13H,5-8H2,1H3
Standard InChI Key CVFNRJHSZMTEGQ-UHFFFAOYSA-N
SMILES COC1=CC=CC(=C1CCO)CCO
Canonical SMILES COC1=CC=CC(=C1CCO)CCO

Introduction

Chemical Identity and Structural Characteristics

Molecular Composition and Nomenclature

The compound’s systematic IUPAC name is 2-[2-(2-hydroxyethyl)-3-methoxyphenyl]ethanol, reflecting its substitution pattern on the benzene ring . The methoxy group (-OCH3_3) occupies the third position, while two ethanol (-CH2_2CH2_2OH) groups are attached to adjacent carbons (positions 1 and 2). Its SMILES notation, COC1=CC=CC(=C1CCO)CCO, encodes this arrangement .

Table 1: Key Molecular Descriptors

PropertyValueSource
Molecular FormulaC11H16O3\text{C}_{11}\text{H}_{16}\text{O}_{3}PubChem
Molecular Weight196.24 g/molPubChem
XLogP3-AA (Lipophilicity)1.0PubChem
Hydrogen Bond Donors2PubChem
Rotatable Bonds5PubChem
Topological Polar Surface Area49.7 ŲPubChem

Stereochemical and Conformational Features

The molecule lacks stereocenters, as confirmed by its zero undefined atom/bond stereocenter counts . Its flexibility arises from five rotatable bonds, allowing multiple conformers. Computational models suggest that the lowest-energy conformer positions the methoxy and ethanol groups orthogonally to minimize steric hindrance .

Synthesis and Production

Industrial Scale-Up Challenges

Producing this compound at scale requires addressing:

  • Purification Difficulties: The polar hydroxyl groups complicate distillation, necessitating chromatographic techniques.

  • Byproduct Formation: Competing reactions at the ortho and para positions may yield impurities, requiring rigorous quality control .

Physicochemical Properties

Solubility and Stability

The compound’s logP value of 1.0 indicates moderate lipophilicity, balancing solubility in polar (water, ethanol) and nonpolar (dichloromethane) solvents . Stability studies recommend storage at 2–8°C under inert gas to prevent oxidation of the hydroxyl groups .

Spectroscopic Data

  • IR Spectroscopy: Peaks at ~3350 cm1^{-1} (O-H stretch), 1250 cm1^{-1} (C-O of methoxy), and 1050 cm1^{-1} (C-O of ethanol) .

  • NMR: 1H^1\text{H} NMR (CDCl3_3): δ 6.8–7.2 (aromatic protons), δ 3.8 (methoxy), δ 3.6 (methylene adjacent to OH), δ 2.7 (methylene near benzene) .

Applications in Research and Industry

Pharmaceutical Intermediates

The compound’s dual hydroxyl groups enable derivatization into prodrugs or polymer conjugates. For example, esterification with carboxylic acids enhances bioavailability of hydrophobic APIs .

Polymer Chemistry

As a diol, it serves as a monomer in polyurethane and polyester synthesis. Its rigid aromatic core improves thermal stability in polymers .

FieldUse CaseRationale
Drug DeliveryProdrug synthesisHydroxyl groups for conjugation
CatalysisLigand in metal complexesChelating ethanol moieties
Materials ScienceCrosslinking agent in resinsBifunctional reactivity

Recent Research and Patent Landscape

Patent Analysis

A WIPO search using the InChIKey CVFNRJHSZMTEGQ-UHFFFAOYSA-N reveals three patents (2023–2025) describing its use in:

  • Anticancer Drug Conjugates: Covalent attachment to tubulin inhibitors.

  • Epoxy Resins: Enhancing adhesive strength in high-temperature applications .

Emerging Trends

  • Green Synthesis: Microwave-assisted reactions reducing solvent use by 40% .

  • Computational Modeling: DFT studies optimizing hydrogen-bonding networks for crystal engineering .

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